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Compound of Interest

Compound Name: Padsevonil

Cat. No.: B609823

For researchers and drug development professionals investigating the novel antiseizure
medication (ASM) candidate Padsevonil, this technical support center provides essential
information on potential drug-drug interactions, metabolic pathways, and experimental
considerations. Please note that the clinical development of Padsevonil was terminated in
2020 after Phase 2b and Phase 3 trials failed to meet their primary efficacy endpoints.

Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway of Padsevonil?

Al: Preclinical studies identified Cytochrome P450 3A4 (CYP3A4) as the main enzyme
responsible for Padsevonil's metabolism, with a potential minor contribution from CYP2C19.[1]
[2] The clearance of Padsevonil is primarily mediated by metabolism.[1][2]

Q2: What are the known effects of Padsevonil on CYP enzymes?

A2: Padsevonil has demonstrated a mixed effect on CYP enzymes. It is a moderate, time-
dependent inhibitor of CYP2C19 and a weak inducer of CYP3A4.[1][2] Clinical studies showed
no specific effects on CYP1A2, CYP2C9, and CYP2D6.[1][2]

Q3: What are the potential drug-drug interactions with Padsevonil as a victim?

A3: Given that CYP3A4 is the major enzyme in Padsevonil's metabolism, co-administration
with strong inducers or inhibitors of CYP3A4 can alter its plasma concentrations. For instance,

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b609823?utm_src=pdf-interest
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2373108
https://pmc.ncbi.nlm.nih.gov/articles/PMC7677606/
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2373108
https://pmc.ncbi.nlm.nih.gov/articles/PMC7677606/
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2373108
https://pmc.ncbi.nlm.nih.gov/articles/PMC7677606/
https://www.tandfonline.com/doi/full/10.1080/17425255.2024.2373108
https://pmc.ncbi.nlm.nih.gov/articles/PMC7677606/
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/product/b609823?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609823?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Troubleshooting & Optimization

Check Availability & Pricing

DDI studies confirmed the major contribution of CYP3A4 in Padsevonil's clearance with
inducers like carbamazepine and oxcarbazepine, and the inhibitor erythromycin.[1]

Q4: What are the potential drug-drug interactions with Padsevonil as a perpetrator?

A4: As a moderate inhibitor of CYP2C19, Padsevonil can increase the concentration of drugs
that are sensitive CYP2C19 substrates.[3] For this reason, co-administration with such
substrates (e.g., omeprazole, diazepam, clobazam) was not permitted in Phase Il and 11l trials.
[3] It is also a weak inducer of CYP3A4, which could slightly decrease the concentration of
CYP3A4 substrates.[1][2]

Q5: Did Padsevonil show interactions with other antiseizure medications?

A5: Clinical studies have shown that Padsevonil does not significantly affect the
pharmacokinetics of valproate, lamotrigine, levetiracetam, and oxcarbazepine.[1][2]

Q6: What is the mechanism of action of Padsevonil?

A6: Padsevonil has a unique dual mechanism of action. It acts as a high-affinity binder to all
three isoforms of the synaptic vesicle protein 2 (SV2A, SV2B, and SV2C) and as a partial
agonist at the benzodiazepine site of the GABAA receptor.[4][5][6][7]

Troubleshooting Guide for In Vitro Experiments
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Issue

Potential Cause

Recommended Action

Unexpectedly high variability in
Padsevonil metabolism

assays.

Instability of Padsevonil in the
incubation medium.
Inconsistent CYP enzyme
activity in liver microsome

batches.

Ensure consistent pH and
buffer conditions. Use freshly
prepared solutions. Qualify
each new batch of human liver
microsomes with known

substrates.

Difficulty in detecting

Padsevonil's metabolites.

Low metabolic turnover.

Insufficient assay sensitivity.

Increase incubation time or
protein concentration. Utilize a
more sensitive analytical
method such as LC-MS/MS.

Inconsistent results in
CYP2C19 inhibition assays.

Time-dependent inhibition of
CYP2C19 by Padsevonil.

Pre-incubate Padsevonil with
the enzyme system before
adding the probe substrate to
accurately assess the

inhibitory potential.

Data on Drug-Drug Interactions

Table 1: Summary of Padsevonil's Effect on Cytochrome P450 Enzymes
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Effect of Clinical Probe
CYP Enzyme . Observed Effect
Padsevonil Substrate

Moderate Inhibition
Increased exposure of

CYP2C19 (Time-dependent)[1] Omeprazole
omeprazole.[1]
[2]
_ _ Decreased exposure
CYP3A4 Weak Induction[1][2] Oral Midazolam )
of midazolam.[1]
No significant change
CYP1A2 No specific effect[1][2]  Caffeine in caffeine exposure.

[1]

No significant change
CYP2C9 No specific effect[1][2]  S-warfarin in S-warfarin
exposure.[1]

No significant change
CYP2D6 No specific effect[1][2] = Dextromethorphan in dextromethorphan

exposure.[1]

Table 2: Summary of Padsevonil's Interaction with other Antiseizure Medications

Effect of Padsevonil on ASM

Concomitant ASM o
Pharmacokinetics

Valproate No significant effect.[1][2]
Lamotrigine No significant effect.[1][2]
Levetiracetam No significant effect.[1][2]
Oxcarbazepine No significant effect.[1][2]

Experimental Methodologies

While detailed, step-by-step internal protocols for the clinical trials of Padsevonil are not
publicly available, the following provides an overview of the methodologies used in key studies
based on published literature.
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In Vitro Metabolism Studies

Objective: To identify the primary enzymes responsible for Padsevonil metabolism.
General Methodology:

e Incubation: Padsevonil is incubated with human liver microsomes, which contain a high
concentration of CYP enzymes. The incubation mixture typically includes a NADPH-
regenerating system to support CYP activity.

o CYP Isoform Identification: To identify specific CYP isoforms involved, recombinant human
CYP enzymes or selective chemical inhibitors for different CYP isoforms are used in
separate incubations.

e Analysis: Following incubation, the samples are analyzed using liquid chromatography-mass
spectrometry (LC-MS) to measure the depletion of the parent drug (Padsevonil) and the
formation of its metabolites.

Clinical Drug-Drug Interaction "Cocktail" Study

Objective: To assess the potential of Padsevonil to inhibit or induce various CYP enzymes in a
clinical setting.

General Methodology:

» Baseline Pharmacokinetics: A cocktail of probe substrates, each metabolized by a specific
CYP enzyme (e.g., caffeine for CYP1A2, omeprazole for CYP2C19, midazolam for
CYP3A4), is administered to healthy volunteers, and their pharmacokinetic profiles are
determined.

» Padsevonil Administration: Participants receive Padsevonil for a specified period to reach
steady-state concentrations.

o Post-Padsevonil Pharmacokinetics: The same cocktail of probe substrates is administered
again, and their pharmacokinetic profiles are re-evaluated.

o Comparison: The pharmacokinetic parameters of the probe substrates before and after
Padsevonil administration are compared to determine the extent of inhibition or induction of
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each CYP enzyme.

Visualizations
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Caption: Metabolic pathway of Padsevonil.
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Caption: Padsevonil as a perpetrator in drug-drug interactions.
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Caption: Padsevonil as a victim in drug-drug interactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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